molecular formula C14H10O2S2 B15168069 Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester CAS No. 638199-61-8

Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester

Cat. No.: B15168069
CAS No.: 638199-61-8
M. Wt: 274.4 g/mol
InChI Key: WBQUNRDYTJKTDJ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester is an organic compound with a complex structure that includes a benzoic acid moiety, a thienyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester typically involves the reaction of 4-mercaptobenzoic acid with 2-thienylethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester involves its interaction with specific molecular targets. The thienyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-[(2-thienylethynyl)thio]-: Lacks the ester group, making it less reactive in certain chemical reactions.

    Methyl 4-mercaptobenzoate: Contains a mercapto group instead of the thienylethynyl group, leading to different reactivity and applications.

    Thiophene-2-carboxylic acid, methyl ester: Contains a thiophene ring but lacks the benzoic acid moiety, resulting in different chemical properties.

Uniqueness

Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester is unique due to the presence of both the thienylethynyl and ester groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

638199-61-8

Molecular Formula

C14H10O2S2

Molecular Weight

274.4 g/mol

IUPAC Name

methyl 4-(2-thiophen-2-ylethynylsulfanyl)benzoate

InChI

InChI=1S/C14H10O2S2/c1-16-14(15)11-4-6-13(7-5-11)18-10-8-12-3-2-9-17-12/h2-7,9H,1H3

InChI Key

WBQUNRDYTJKTDJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)SC#CC2=CC=CS2

Origin of Product

United States

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